2-[2-(1H-Imidazol-4-yl)-cyclopropyl]-ethylamine
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Overview
Description
2-[2-(1H-Imidazol-4-yl)-cyclopropyl]-ethylamine is a chemical compound that features an imidazole ring attached to a cyclopropyl group, which is further connected to an ethylamine chain The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1H-Imidazol-4-yl)-cyclopropyl]-ethylamine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles.
Attachment of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, which involves the addition of a carbene to an alkene.
Formation of the Ethylamine Chain: The ethylamine chain can be introduced through a reductive amination reaction, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2-[2-(1H-Imidazol-4-yl)-cyclopropyl]-ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamine chain can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-(1H-Imidazol-4-yl)-cyclopropyl]-ethylamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[2-(1H-Imidazol-4-yl)-cyclopropyl]-ethylamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The imidazole ring can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: The compound can influence pathways related to oxidative stress, inflammation, and microbial growth.
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid that contains an imidazole ring.
Histamine: A biogenic amine derived from histidine, involved in immune responses.
Metronidazole: An antibiotic and antiprotozoal medication containing an imidazole ring.
Uniqueness
2-[2-(1H-Imidazol-4-yl)-cyclopropyl]-ethylamine is unique due to the presence of the cyclopropyl group, which imparts distinct chemical properties and reactivity compared to other imidazole-containing compounds. This structural feature can enhance its stability and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H13N3 |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-[(1S,2S)-2-(1H-imidazol-5-yl)cyclopropyl]ethanamine |
InChI |
InChI=1S/C8H13N3/c9-2-1-6-3-7(6)8-4-10-5-11-8/h4-7H,1-3,9H2,(H,10,11)/t6-,7+/m1/s1 |
InChI Key |
OTBYLNCJHFPRTL-RQJHMYQMSA-N |
Isomeric SMILES |
C1[C@H]([C@H]1C2=CN=CN2)CCN |
Canonical SMILES |
C1C(C1C2=CN=CN2)CCN |
Origin of Product |
United States |
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